3-bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine hydrochloride
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Overview
Description
3-bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine hydrochloride is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromine atom and two methyl groups attached to the nitrogen atoms in the triazole ring. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine hydrochloride typically involves the bromination of 1,2,4-triazole followed by N,N-dimethylation. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent such as ethanol or chloroform. The N,N-dimethylation step can be achieved using dimethylamine or a similar reagent under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Coupling Reactions: Catalysts such as palladium or copper are often used in the presence of ligands to facilitate the coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazoles, while coupling reactions can produce complex heterocyclic compounds.
Scientific Research Applications
3-bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 3-bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine hydrochloride involves its interaction with specific molecular targets. The bromine atom and the triazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-bromo-1,2,4-triazole: Lacks the N,N-dimethyl groups, resulting in different chemical and biological properties.
N,N-dimethyl-1H-1,2,4-triazol-5-amine: Lacks the bromine atom, leading to variations in reactivity and applications.
1,2,4-triazole: The parent compound without any substitutions, used as a basic building block in various chemical syntheses.
Uniqueness
3-bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine hydrochloride is unique due to the presence of both the bromine atom and the N,N-dimethyl groups. These structural features confer specific reactivity and binding properties, making it valuable in diverse scientific and industrial applications.
Properties
CAS No. |
2768326-68-5 |
---|---|
Molecular Formula |
C4H8BrClN4 |
Molecular Weight |
227.5 |
Purity |
95 |
Origin of Product |
United States |
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